molecular formula C31H38Cl2N6O3S2 B8283717 Ethyl 1-(3-chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylate

Cat. No. B8283717
M. Wt: 677.7 g/mol
InChI Key: ZJPGKQRKCHDVOR-UHFFFAOYSA-N
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Patent
US07638536B2

Procedure details

To a solution of 750 mg of the compound of Example 5 in 10 ml of THF, 2.1 ml of ethyl isonipecotate was added at room temperature, the temperature was elevated to 50° C., and the mixture was stirred for 5 hours. To the reaction solution, chloroform was added, and the organic layer was washed with saturated aqueous NaHCO3 and brine and dried over sodium sulfate. After the evaporation of the solvent under reduced pressure, the obtained residue was purified by silica gel column chromatography (chloroform-MeOH=200:1˜100:1) to obtain 881 mg of 1-(3-chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl}-2-pyridyl)piperidine-4-carboxylic acid ethyl ester.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([CH:33]=1)[C:7]([NH:9][C:10]1[S:11][C:12]([N:21]2[CH2:26][CH2:25][N:24]([CH:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)[CH2:23][CH2:22]2)=[C:13]([C:15]2[S:16][CH:17]=[C:18]([Cl:20])[CH:19]=2)[N:14]=1)=[O:8].C(Cl)(Cl)Cl.[NH:39]1[CH2:49][CH2:48][CH:42]([C:43]([O:45][CH2:46][CH3:47])=[O:44])[CH2:41][CH2:40]1>C1COCC1>[CH2:46]([O:45][C:43]([CH:42]1[CH2:48][CH2:49][N:39]([C:3]2[C:2]([Cl:1])=[CH:33][C:6]([C:7](=[O:8])[NH:9][C:10]3[S:11][C:12]([N:21]4[CH2:26][CH2:25][N:24]([CH:27]5[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]5)[CH2:23][CH2:22]4)=[C:13]([C:15]4[S:16][CH:17]=[C:18]([Cl:20])[CH:19]=4)[N:14]=3)=[CH:5][N:4]=2)[CH2:40][CH2:41]1)=[O:44])[CH3:47]

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)NC=2SC(=C(N2)C=2SC=C(C2)Cl)N2CCN(CC2)C2CCCCC2)C1)Cl
Name
Quantity
2.1 mL
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to 50° C.
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (chloroform-MeOH=200:1˜100:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)C1=NC=C(C=C1Cl)C(NC=1SC(=C(N1)C=1SC=C(C1)Cl)N1CCN(CC1)C1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 881 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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